Cas no 2098075-76-2 (1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(1-propanoylpiperidin-4-yl)triazole-4-carbaldehyde
- 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
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- インチ: 1S/C11H16N4O2/c1-2-11(17)14-5-3-10(4-6-14)15-7-9(8-16)12-13-15/h7-8,10H,2-6H2,1H3
- InChIKey: OIRFOSNZTQDQLJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC)N1CCC(CC1)N1C=C(C=O)N=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 289
- トポロジー分子極性表面積: 68.1
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2157-0258-1g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | P114851-1g |
1-(1-propionylpiperidin-4-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F2157-0258-2.5g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | P114851-100mg |
1-(1-propionylpiperidin-4-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | P114851-500mg |
1-(1-propionylpiperidin-4-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F2157-0258-5g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0258-10g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2157-0258-0.5g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2157-0258-0.25g |
1-(1-propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-76-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Introduction to 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098075-76-2)
1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2098075-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates a piperidine moiety with a propionyl group at the 1-position and a triazole ring linked to a formyl aldehyde group at the 4-position, creating a unique pharmacophore that may contribute to its distinct chemical and biological properties.
The significance of 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde lies in its potential as a building block or intermediate in the synthesis of novel bioactive molecules. The piperidine ring is a common structural feature in many pharmacologically active compounds, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. The propionyl group introduces a hydrophobic acyl moiety that can modulate interactions with biological targets, while the triazole ring is known for its ability to enhance binding affinity through hydrogen bonding and hydrophobic interactions. The presence of the aldehyde functionality at the 4-position of the triazole ring provides a reactive site for further chemical modifications, enabling the development of more complex derivatives with tailored biological activities.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Among these, triazoles have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The incorporation of piperidine into triazole-based structures has further expanded their therapeutic potential by improving metabolic stability and target binding affinity. For instance, derivatives of piperidine-triazole hybrids have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.
The synthesis of 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. The process typically begins with the condensation of propionyl chloride with piperidine to form 1-propionylpiperidine. Subsequently, this intermediate undergoes cycloaddition with propargyl azide or another suitable azide reagent to construct the triazole ring. The final step involves formylation at the 4-position of the triazole ring through Vilsmeier-Haack reaction or similar methods, yielding the desired aldehyde derivative. Advanced synthetic techniques such as flow chemistry and catalytic methods have been explored to optimize these reactions, ensuring scalability and efficiency for industrial applications.
In terms of biological evaluation, 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential interactions with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders. The piperidine moiety is particularly interesting in this context, as it is known to interact with serotonin receptors (e.g., 5-HT3), which are implicated in conditions such as depression and anxiety. Additionally, the propionyl group could modulate activity at GABAergic receptors or other neurotransmitter systems, offering potential therapeutic benefits.
Moreover, the aldehyde functionality provides a versatile handle for further derivatization into amine or ester analogs through nucleophilic addition reactions. This flexibility allows chemists to explore different pharmacological profiles by modifying substituents around the core triazole-piperidine scaffold. Such modifications are crucial for optimizing drug-like properties such as bioavailability, selectivity, and duration of action. Computational modeling techniques like molecular docking have been employed to predict binding modes and affinity profiles of this compound toward potential targets like protein kinases or ion channels.
The integration of 1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde into drug development pipelines requires rigorous characterization both chemically and biologically. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (LCMS), and infrared (IR) spectroscopy are essential for confirming molecular structure and purity. Additionally, physicochemical properties like solubility and stability must be evaluated under various storage conditions to ensure long-term viability.
As research continues to uncover new therapeutic applications for heterocyclic compounds like triazoles, (propionyl)piperidinetriazole derivatives are poised to play an increasingly important role in medicinal chemistry. Collaborative efforts between academic researchers and pharmaceutical companies are driving innovation in synthetic methodologies and lead optimization strategies. By leveraging computational tools alongside experimental validation techniques such as high-throughput screening (HTS), scientists can accelerate the discovery process toward identifying novel drug candidates.
The future prospects for CAS No 2098075-76-2 include its exploration as an intermediate in larger synthetic schemes aimed at developing next-generation therapeutics. Its unique structural features make it an attractive candidate for further functionalization into more complex molecules with enhanced efficacy or reduced side effects compared to existing treatments. As our understanding of disease mechanisms advances through omics technologies like genomics and proteomics,” tailored molecular probes derived from this scaffold could provide insights into disease pathways while serving as scaffolds for drug design.
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